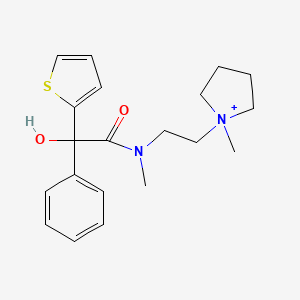
3,6-Diethyl-1,4-dioxane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diethyl-1,4-dioxane-2,5-dione is a cyclic ester compound with the molecular formula C8H12O4 It is a derivative of dioxane and is characterized by its two ethyl groups attached to the 3rd and 6th positions of the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethyl-1,4-dioxane-2,5-dione typically involves the cyclization of diethyl malonate with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes intramolecular cyclization to form the dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Diethyl-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,6-Diethyl-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Diethyl-1,4-dioxane-2,5-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. Additionally, its cyclic structure allows it to participate in ring-opening polymerization reactions, forming long-chain polymers with unique properties.
Comparaison Avec Des Composés Similaires
3,6-Dimethyl-1,4-dioxane-2,5-dione: A similar compound with methyl groups instead of ethyl groups.
1,4-Dioxane-2,5-dione: The parent compound without any alkyl substitutions.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another cyclic ester with different substitution patterns.
Uniqueness: 3,6-Diethyl-1,4-dioxane-2,5-dione is unique due to its ethyl substitutions, which impart different chemical and physical properties compared to its methyl-substituted analogs
Propriétés
Numéro CAS |
4374-57-6 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
3,6-diethyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H12O4/c1-3-5-7(9)12-6(4-2)8(10)11-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ISCAXHDGLQCSEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)OC(C(=O)O1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
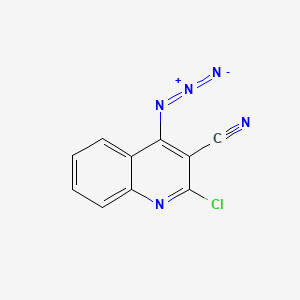
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)

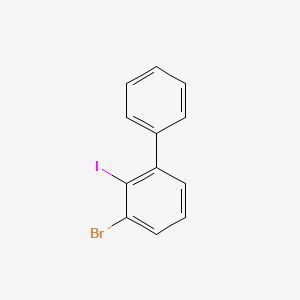
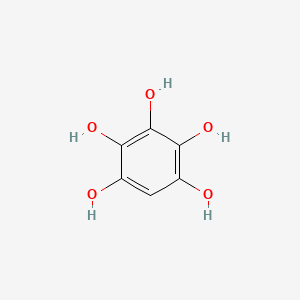
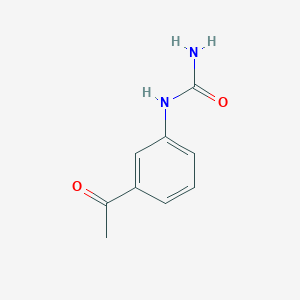

![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
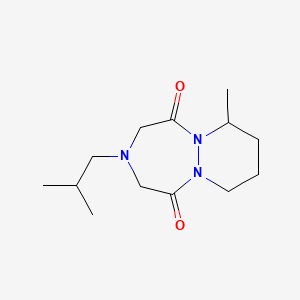
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
